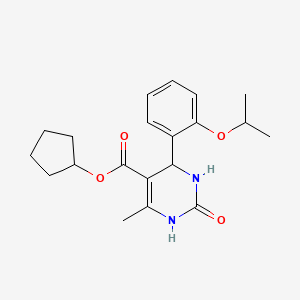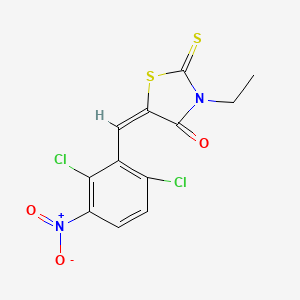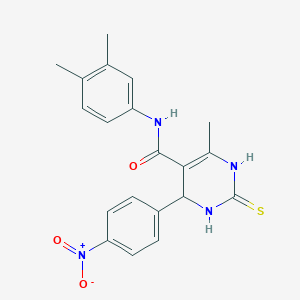
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DMF is a furan derivative that has been shown to possess a range of interesting properties, including the ability to act as a potent modulator of certain biochemical and physiological processes.
作用機序
The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is complex and not yet fully understood. It is believed that this compound acts as a modulator of various signaling pathways within cells, including the Nrf2 pathway. This compound has also been shown to inhibit the activity of certain enzymes, including histone deacetylases, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to induce the expression of antioxidant enzymes and other protective factors. This compound has also been shown to modulate the activity of various signaling pathways within cells, leading to changes in gene expression and other cellular processes.
実験室実験の利点と制限
One of the main advantages of using 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide in lab experiments is its ability to modulate the activity of various signaling pathways within cells, making it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to interpret some of the results obtained using this compound.
将来の方向性
There are many potential future directions for research on 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide. One area of interest is the potential use of this compound as a therapeutic agent for a range of diseases, including neurodegenerative disorders and autoimmune diseases. Other potential future directions include further exploration of the molecular mechanisms underlying the effects of this compound, as well as the development of new analogs and derivatives of this compound with improved properties and efficacy.
合成法
The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves several steps, beginning with the reaction of furan-2-carboxylic acid with thionyl chloride to produce furan-2-carbonyl chloride. This compound is then reacted with 1-methyl-4-piperidinamine to yield this compound.
科学的研究の応用
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has been the subject of numerous scientific studies, with researchers exploring its potential applications in a variety of fields. One area of research that has received particular attention is the potential use of this compound as a modulator of the immune system. Studies have shown that this compound is able to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and other protective factors.
特性
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMJKDCZTZUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4964901.png)

![11-(2,3-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964917.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B4964919.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)